molecular formula C7H3Br2N3 B13112071 2,3-Dibromopyrido[2,3-b]pyrazine

2,3-Dibromopyrido[2,3-b]pyrazine

Cat. No.: B13112071
M. Wt: 288.93 g/mol
InChI Key: YBHCGYJQYZJKHT-UHFFFAOYSA-N
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Description

Product Overview 2,3-Dibromopyrido[2,3-b]pyrazine (CAS 114391-58-1) is a brominated heteroaromatic compound with the molecular formula C 7 H 3 Br 2 N 3 and a molecular weight of 288.93 g/mol [ citation:1 ]. This compound serves as a versatile and critical synthetic intermediate in organic chemistry and medicinal chemistry research. Research Applications and Value The pyrido[2,3-b]pyrazine core is a privileged scaffold in drug discovery and materials science due to its electron-deficient nature, which allows for strong interactions with biological targets and tunable electronic properties [ citation:5 ]. The bromine atoms at the 2 and 3 positions make this specific derivative a key precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, facilitating the rapid exploration of structure-activity relationships [ citation:3 ]. Researchers are actively exploring pyrido[2,3-b]pyrazine derivatives for their multifaceted biological activities. Recent studies indicate that derivatives of this scaffold exhibit significant antibacterial properties, with some compounds showing strong inhibition against pathogens like Escherichia coli and Staphylococcus aureus [ citation:3 ]. Computational studies, including molecular docking, suggest that the mechanism of action for these antibacterial compounds may involve potent interactions with the bacterial enzyme DNA gyrase [ citation:3 ]. Furthermore, novel difunctional derivatives have demonstrated promising antifungal and antibacterial activities against plant pathogens, suggesting potential applications in developing new agrochemicals [ citation:10 ]. Beyond pharmaceuticals, the core structure is also investigated in materials science for its nonlinear optical (NLO) properties and applications in organic electronics [ citation:5 ]. Handling and Usage For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals. This product is intended for use by qualified researchers and professionals in a laboratory setting only. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information. Note on Availability Please be advised that this product may be temporarily out of stock. It is typically available for shipment from global locations, including the United States, India, and Germany [ citation:1 ].

Properties

Molecular Formula

C7H3Br2N3

Molecular Weight

288.93 g/mol

IUPAC Name

2,3-dibromopyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H3Br2N3/c8-5-6(9)12-7-4(11-5)2-1-3-10-7/h1-3H

InChI Key

YBHCGYJQYZJKHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C(=N2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromopyrido[2,3-b]pyrazine typically involves the bromination of pyrido[2,3-b]pyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to achieve high yields .

Industrial Production Methods

Industrial production of 2,3-Dibromopyrido[2,3-b]pyrazine may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of handling hazardous bromine reagents .

Mechanism of Action

Comparison with Similar Compounds

Halogenated Pyrido[2,3-b]pyrazine Derivatives

Halogenation at different positions on the pyrido[2,3-b]pyrazine scaffold significantly alters reactivity and properties:

Compound Halogenation Position Yield Key Properties/Applications References
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine (2b-I) 8-Iodo 70% Pd-catalyzed Suzuki couplings; antiproliferative activity (64% inhibition at 10⁻⁵ M)
7-Bromo-6-iodo-2,3-diphenylpyrido[2,3-b]pyrazine (4b) 7-Bromo, 6-Iodo 5% Low yield due to steric hindrance; structural characterization via NMR/IR
8-Bromo-7-iodopyrido[3,4-b]pyrazine (3b) 8-Bromo, 7-Iodo 67% Used in cyclization to pyrazino-fused indoles
2,3-Dichloropyrido[2,3-b]pyrazine 2,3-Dichloro N/A Precursor for transglutaminase inhibitors; modified via Sonogashira coupling

Key Observations :

  • Synthetic Challenges : Halogenation at positions 6 and 7 (e.g., 4b) results in lower yields (5%) compared to iodination at position 8 (70%) .
  • Biological Activity: 8-Substituted derivatives (e.g., 8-benzylamino) exhibit antiproliferative effects in melanoma cells, while 2,3-dichloro analogs target enzymatic pathways .

Pyrrolo[2,3-b]pyrazine Derivatives

Pyrrolo[2,3-b]pyrazines differ in their fused pyrrole ring, enabling distinct electronic and biological properties:

Compound Substituents Yield Key Properties/Applications References
Pyrrolo[2,3-b]pyrazine N/A 70% Synthesized via Sonogashira coupling; kinase inhibitor scaffold
3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine Pyrazole substituent N/A FGFR inhibitor; evaluated for anticancer activity
Aloisines (reference) N/A N/A Known kinase inhibitors; binding modes differ from novel pyrrolo derivatives

Key Observations :

  • Electronic Structure : Pyrrolo derivatives exhibit separated HOMO-LUMO distributions due to twisted conformations, enhancing charge-transfer properties .
  • Medicinal Applications : These compounds show superior kinase inhibition compared to pyrido analogs, with docking studies revealing unique ATP-binding site interactions .

Selenopheno[2,3-b]pyrazine and High-Energy Derivatives

Substitution with selenium or nitrogen-rich groups expands functional diversity:

Compound Substituents Key Properties/Applications References
Selenopheno[2,3-b]pyrazine Selenium heteroatom Enhanced UV/fluorescence properties vs. sulfur analogs
Pyrazino[2,3-e][1,2,3,4]tetrazine Nitrogen-rich High-energy density (detonation velocity: 8.9 km/s; HOF: 380 kJ/mol)

Key Observations :

  • Photophysics : Selenium incorporation red-shifts absorption/emission spectra, beneficial for optoelectronics .
  • Energetic Materials : Nitrogen-rich derivatives exhibit high detonation performance but require careful stability assessments .

Structural and Electronic Comparisons

  • Dihedral Angles: Pyrido[2,3-b]pyrazine derivatives exhibit dihedral angles of 30–80° between donor-acceptor groups, reducing HOMO-LUMO overlap (ΔEST: 0.01–0.23 eV) .
  • Thermal Stability : Halogenated pyrido derivatives (e.g., 8-iodo) demonstrate moderate stability, while nitrogen-rich tetrazines require computational screening for decomposition risks .

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